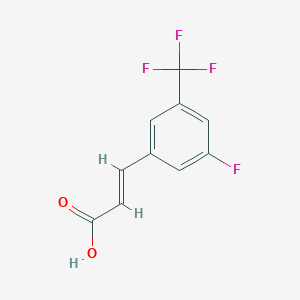

3-Fluoro-5-(trifluoromethyl)cinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALLIUNVQMPIFI-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420682 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575469-96-4 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 575469-96-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Fluoro-5-(trifluoromethyl)cinnamic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic pathway detailed is the Knoevenagel condensation, a reliable method for the formation of carbon-carbon double bonds. This document outlines the reaction mechanism, a detailed experimental protocol, and the expected physicochemical properties of the target compound.

Core Synthesis Pathway: Knoevenagel Condensation

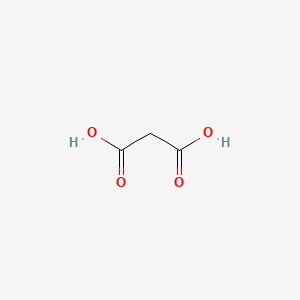

The synthesis of this compound is most effectively achieved through the Knoevenagel condensation of 3-Fluoro-5-(trifluoromethyl)benzaldehyde with malonic acid. This reaction is typically catalyzed by a weak base, such as pyridine and piperidine, and proceeds via a two-step mechanism involving a nucleophilic addition followed by a dehydration (decarboxylation) step. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the benzaldehyde substrate is expected to enhance its reactivity in this condensation.

Quantitative Data Summary

| Property | This compound (Predicted/Calculated) | 3-(Trifluoromethyl)cinnamic acid (Experimental)[1][2][3] |

| Molecular Formula | C₁₀H₆F₄O₂ | C₁₀H₇F₃O₂ |

| Molecular Weight | 234.15 g/mol [4] | 216.16 g/mol [1][2] |

| CAS Number | 240800-54-8[4] | 779-89-5[1] |

| Boiling Point | 280.5±35.0 °C[4] | ~292 °C[1] |

| Melting Point | Not available | 135-137 °C[1][2] |

| pKa | 4.13±0.10 | Not available |

| Appearance | White to off-white solid | White crystalline solid[1] |

Experimental Protocol: Knoevenagel Condensation

This protocol is a detailed methodology for the synthesis of this compound based on established Knoevenagel condensation procedures for similar substrates.

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.5 eq) in a minimal amount of pyridine.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water to remove any remaining pyridine and other water-soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point of the purified product should also be determined.

Visualizations

Caption: Knoevenagel condensation workflow.

References

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)cinnamic Acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-5-(trifluoromethyl)cinnamic acid, a fluorinated aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. This document is intended for a technical audience, including chemists, pharmacologists, and drug development professionals.

Chemical Properties and Data

This compound is a halogenated derivative of cinnamic acid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel bioactive molecules and functional materials.

Structural Information

-

IUPAC Name: (2E)-3-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid

-

Molecular Formula: C₁₀H₆F₄O₂

-

Molecular Weight: 234.15 g/mol

-

CAS Numbers: 240800-54-8, 575469-96-4

-

Chemical Structure:

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table includes available predicted and experimental data for the target compound and its close structural analog, 3-(trifluoromethyl)cinnamic acid, for comparison.

| Property | This compound | 3-(Trifluoromethyl)cinnamic acid (for comparison) |

| Melting Point (°C) | Data not available | 135-137[1][2] |

| Boiling Point (°C) | 280.5 ± 35.0 (Predicted)[3] | ~292 (Predicted)[2] |

| Density (g/cm³) | 1.438 ± 0.06 (Predicted)[3] | Data not available |

| pKa | 4.11 ± 0.10 (Predicted)[3] | Data not available |

| Solubility | Data not available | Slightly soluble in water, freely soluble in many organic solvents. |

Experimental Protocols

Synthesis via Knoevenagel Condensation

This method involves the condensation of 3-fluoro-5-(trifluoromethyl)benzaldehyde with malonic acid.

Reaction:

Experimental Procedure:

-

Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluoro-5-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and a suitable solvent such as pyridine or a mixture of toluene and a catalytic amount of piperidine.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. If pyridine is used as the solvent, it can be removed under reduced pressure. The residue is then acidified with a dilute solution of hydrochloric acid (e.g., 2 M HCl) to precipitate the crude product.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Logical Workflow for Knoevenagel Condensation

Caption: Knoevenagel condensation workflow for synthesis.

Synthesis via Perkin Reaction

This classic reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.

Reaction:

Experimental Procedure:

-

Reactant Mixture: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place 3-fluoro-5-(trifluoromethyl)benzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous potassium acetate (1.5 equivalents).

-

Reaction Conditions: Heat the mixture in an oil bath to 180 °C for 5-8 hours with continuous stirring.

-

Work-up: Allow the mixture to cool slightly and then pour it into a beaker of water. Boil the mixture for 15-20 minutes to hydrolyze the excess acetic anhydride. If the product solidifies, it can be crushed. Add a solution of sodium carbonate to dissolve the cinnamic acid as its sodium salt and steam distill to remove any unreacted benzaldehyde.

-

Purification: Filter the hot solution and then acidify the filtrate with dilute hydrochloric acid to precipitate the this compound. The crude product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent.

Spectral Data Interpretation

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of its structural analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylic acid moiety and the aromatic protons. The vinyl protons, being part of a trans double bond, should appear as doublets with a coupling constant of approximately 16 Hz. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the carbons of the double bond, and the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1680-1700 cm⁻¹), and a C=C stretching band (around 1625-1640 cm⁻¹). The C-F stretching vibrations will appear in the region of 1000-1400 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (234.15). Fragmentation patterns would likely involve the loss of COOH, H₂O, and fragments related to the substituted phenyl ring.

Biological Activity and Potential Applications

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. The introduction of fluorine and trifluoromethyl groups can enhance these properties due to increased metabolic stability and altered electronic characteristics.

While specific biological data for this compound is limited, it is a promising candidate for investigation in several therapeutic areas.

Potential Signaling Pathway Interactions

References

In-depth Technical Guide: 3-Fluoro-5-(trifluoromethyl)cinnamic acid (CAS 240800-54-8)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview of the available technical information for 3-Fluoro-5-(trifluoromethyl)cinnamic acid (CAS 240800-54-8). However, a thorough review of scientific literature and chemical databases reveals a significant lack of published experimental data regarding the biological activity, mechanism of action, and detailed experimental protocols for this specific compound. The information presented herein is based on available chemical properties and general knowledge of related compounds.

Core Chemical Properties

This compound is a substituted cinnamic acid derivative. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry.

Physicochemical Data

A summary of the available physicochemical data for CAS 240800-54-8 is presented in Table 1. These values are primarily predicted and sourced from chemical supplier databases.

| Property | Value | Source |

| IUPAC Name | (2E)-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | [1] |

| Molecular Formula | C₁₀H₆F₄O₂ | [2] |

| Molecular Weight | 234.15 g/mol | [2] |

| Boiling Point (Predicted) | 280.5 ± 35.0 °C | [2] |

| Density (Predicted) | 1.438 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.11 ± 0.10 | [2] |

Biological Activity and Potential Applications (Hypothesized)

While no specific biological activities for this compound have been reported in the reviewed literature, the structural motifs present in the molecule suggest potential areas of investigation. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, and the introduction of fluorine and trifluoromethyl groups can enhance potency and modulate pharmacokinetic properties.

General Biological Context of Cinnamic Acid Derivatives:

-

Antimicrobial Activity: Cinnamic acid derivatives have been shown to exhibit antibacterial and antifungal properties.

-

Anticancer Activity: Various substituted cinnamic acids have been investigated for their potential as anticancer agents.

-

Neuroprotective Effects: Some cinnamic acid derivatives have demonstrated neuroprotective properties in preclinical studies.

-

Anti-inflammatory Effects: The cinnamic acid scaffold is found in various natural and synthetic anti-inflammatory compounds.

The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals, often leading to increased metabolic stability and enhanced binding affinity to biological targets.

Experimental Data and Protocols

A comprehensive search of scientific databases yielded no published studies containing detailed experimental protocols or quantitative data (e.g., IC₅₀, LD₅₀, pharmacokinetic parameters) for this compound.

Visualizations

Due to the absence of published data on signaling pathways or specific experimental workflows for this compound, the creation of detailed Graphviz diagrams as requested is not feasible. The diagrams below represent hypothetical workflows based on general practices in drug discovery for a novel compound of this nature.

Caption: A generalized experimental workflow for the evaluation of a novel chemical entity.

Caption: Logical relationship between chemical properties and hypothetical biological activity.

Conclusion

While the chemical structure of this compound (CAS 240800-54-8) suggests its potential as a pharmacologically active molecule, there is a clear absence of published scientific research to substantiate any specific biological effects or mechanisms of action. The data presented in this guide is limited to its basic chemical properties. Further experimental investigation is required to elucidate its pharmacological profile. Researchers interested in this compound would need to undertake primary research, including in vitro and in vivo studies, to determine its biological activities and potential therapeutic applications.

References

Technical Guide: Spectral and Physicochemical Characterization of 3-Fluoro-5-(trifluoromethyl)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral and physicochemical properties of 3-Fluoro-5-(trifluoromethyl)cinnamic acid (CAS No: 240800-54-8), a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science.[1] Due to the limited availability of public experimental spectral data for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from structurally analogous compounds. The guide also outlines detailed, best-practice experimental protocols for the synthesis and subsequent spectral analysis of the compound. The provided workflows and data tables are intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Compound Profile

This compound is a derivative of cinnamic acid, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring. These substitutions are known to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design. Cinnamic acid and its derivatives have been explored for a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 240800-54-8 | [1] |

| Molecular Formula | C₁₀H₆F₄O₂ | [1] |

| Molecular Weight | 234.15 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | 135-137 °C (for 3-(Trifluoromethyl)cinnamic acid) | |

| Boiling Point | 280.5 ± 35.0 °C (Predicted) | [1] |

| pKa | 4.25 ± 0.10 (Predicted) | [2] |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~7.9 - 8.1 | m | 2H | Ar-H |

| ~7.7 | d, J ≈ 16 Hz | 1H | α-CH |

| ~7.6 | m | 1H | Ar-H |

| ~6.7 | d, J ≈ 16 Hz | 1H | β-CH |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O |

| ~162 (d, J ≈ 245 Hz) | C-F |

| ~142 | α-C |

| ~137 | Ar-C |

| ~131 (q, J ≈ 32 Hz) | C-CF₃ |

| ~128 | Ar-CH |

| ~124 (q, J ≈ 272 Hz) | -CF₃ |

| ~122 | β-C |

| ~118 (d, J ≈ 22 Hz) | Ar-CH |

| ~115 (d, J ≈ 21 Hz) | Ar-CH |

Table 4: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -61 | s | -CF₃ |

| ~ -110 | s | Ar-F |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 234 | 100 | [M]⁺ |

| 215 | 80 | [M - F]⁺ |

| 189 | 60 | [M - COOH]⁺ |

| 165 | 40 | [M - CF₃]⁺ |

Infrared (IR) Spectroscopy

Table 6: Predicted Infrared (IR) Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| 1690 - 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1620 - 1640 | Medium | C=C stretch (Alkene) |

| 1200 - 1300 | Strong | C-F stretch (Aromatic) |

| 1100 - 1200 | Strong | C-F stretch (-CF₃) |

| 970 - 990 | Medium | =C-H bend (trans-Alkene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 7: Predicted UV-Vis Spectral Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~280 | ~15,000 | π → π* transition |

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectral characterization of this compound.

Synthesis via Knoevenagel Condensation

This protocol is adapted from the synthesis of related cinnamic acid derivatives.

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.

-

Add pyridine (2 equivalents) and a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the mixture to room temperature and acidify with 1 M HCl until a precipitate forms.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

-

Dry the product under vacuum.

Spectral Analysis

¹H, ¹³C, and ¹⁹F NMR Spectroscopy:

-

Prepare a ~10 mg/mL solution of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire spectra on a 400 MHz or higher NMR spectrometer.

-

For ¹H and ¹³C NMR, reference the spectra to the residual solvent peak.

-

For ¹⁹F NMR, use an external standard such as trifluorotoluene.

Mass Spectrometry:

-

Introduce a small amount of the sample into a mass spectrometer, typically using a direct insertion probe for solid samples.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Infrared Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Visualizations

Synthesis and Characterization Workflow

Caption: Synthesis and Characterization Workflow for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral properties of this compound, along with standardized protocols for its synthesis and characterization. The presented data and methodologies are intended to facilitate further research and application of this compound in various scientific disciplines, particularly in the fields of medicinal chemistry and drug development. Experimental verification of the predicted spectral data is highly recommended for any future work involving this compound.

References

Unveiling the Structural Landscape of 3-Fluoro-5-(trifluoromethyl)cinnamic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-(trifluoromethyl)cinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds with significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available structural and experimental data for this compound. While a definitive crystal structure from single-crystal X-ray diffraction is not publicly available at the time of this writing, this document compiles relevant information on its synthesis, and potential applications, drawing parallels with closely related structures. The guide aims to serve as a valuable resource for researchers working with this and similar molecules.

Introduction

Cinnamic acid and its derivatives are a well-established class of organic compounds with a wide range of biological activities and applications. The introduction of fluorine and trifluoromethyl groups into the cinnamic acid scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern on the phenyl ring, represents a promising scaffold for the development of novel therapeutic agents and functional materials. Understanding its three-dimensional structure is crucial for rational drug design and the prediction of its solid-state properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆F₄O₂ | [1] |

| Molecular Weight | 234.15 g/mol | [1] |

| CAS Number | 240800-54-8 | [1] |

| Appearance | White to off-white solid | |

| Predicted Boiling Point | 280.5 ± 35.0 °C | [1] |

| Predicted Density | 1.438 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 4.11 ± 0.10 | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the crystallization of this compound for single-crystal X-ray diffraction is not available in the reviewed literature, the synthesis of related cinnamic acid derivatives is well-documented. A general synthetic approach involves the Knoevenagel condensation.

General Synthesis of Substituted Cinnamic Acids via Knoevenagel Condensation

This method is a common route for the synthesis of cinnamic acid derivatives.

Experimental Protocol:

-

Reaction Setup: A solution of the appropriately substituted benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) is prepared in a suitable solvent, typically pyridine or a mixture of pyridine and piperidine.

-

Reaction Conditions: The reaction mixture is heated, often to reflux, for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid. This leads to the precipitation of the crude cinnamic acid derivative.

-

Purification: The precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) to yield the pure product.

The following diagram illustrates the general workflow for the synthesis of a substituted cinnamic acid.

Caption: General workflow for the synthesis of substituted cinnamic acids.

Crystal Structure Analysis

As of the latest literature search, a solved crystal structure for this compound is not available in the Cambridge Structural Database (CSD) or other public repositories. The absence of this data precludes a detailed discussion of its unit cell parameters, space group, and intramolecular geometry based on experimental crystallographic data.

For context, the crystal structure of a related compound, 3,5-bistrifluoromethylhydrocinnamic acid, has been reported to crystallize in the monoclinic P2₁/c space group. In its crystal packing, molecules form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups. This type of hydrogen bonding motif is a common feature in the crystal structures of many carboxylic acids, including other cinnamic acid derivatives. It is plausible that this compound would exhibit similar intermolecular interactions in the solid state.

Potential Applications in Drug Development

The unique substitution pattern of this compound suggests its potential as a scaffold in drug discovery. The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance metabolic stability and binding affinity. The fluorine atom can also modulate the electronic properties and conformation of the molecule.

While specific biological activities for this exact compound are not extensively reported, related trifluoromethyl-substituted cinnamic acid derivatives have been investigated for various therapeutic applications. For instance, some derivatives have been explored as potential inhibitors of enzymes and as intermediates in the synthesis of more complex bioactive molecules.

The logical relationship for its potential role in drug discovery is outlined below.

Caption: Logical flow of drug discovery potential.

Conclusion

This compound remains a compound of interest for which a definitive crystal structure is yet to be publicly reported. This guide has summarized the available physicochemical data and provided a general synthetic protocol. The analysis of related compounds suggests that hydrogen-bonded dimers are a likely supramolecular feature in its solid-state packing. The presence of fluoro and trifluoromethyl substituents marks it as a promising candidate for further investigation in medicinal chemistry and materials science. The determination of its single-crystal structure would be a valuable contribution to the field, enabling more precise structure-activity relationship studies and the rational design of new functional molecules.

References

The Fluorine Advantage: A Deep Dive into the Biological Activity of Fluorinated Cinnamic Acids

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a powerful tool in medicinal chemistry. This technical guide delves into the compelling biological activities of fluorinated cinnamic acids, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential in anticancer, antimicrobial, and enzyme-inhibiting applications. The high electronegativity and unique steric properties of fluorine can significantly enhance the pharmacological profile of cinnamic acid derivatives, leading to improved efficacy and metabolic stability.

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for their diverse biological properties. The introduction of fluorine atoms to the cinnamic acid backbone can profoundly alter its physicochemical characteristics, such as acidity (pKa) and lipophilicity (logP), which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide will explore the tangible outcomes of these molecular modifications, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Anticancer Activity: A Promising Frontier

Fluorinated cinnamic acid derivatives have demonstrated significant potential as anticancer agents, with studies highlighting their cytotoxic effects against various cancer cell lines.[2][3][4] A notable example is the evaluation of a series of p-fluorocinnamide derivatives against the HepG2 liver cancer cell line.[2][3][4][5]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of newly synthesized fluorinated cinnamide derivatives were assessed against the HepG2 liver cancerous cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency.

| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Imidazolone derivative 6 | HepG2 | 4.23 | Staurosporine (STU) | 5.59 | [2][3][4][5] |

| trans-Cinnamic acid | HT-144 (human melanoma) | 2400 | - | - | [6] |

Table 1: Cytotoxic Activity of Fluorinated Cinnamic Acid Derivatives. This table summarizes the IC50 values of selected fluorinated cinnamic acid derivatives, showcasing their enhanced potency compared to reference compounds and non-fluorinated analogues.

Mechanism of Anticancer Action

The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes, including cell cycle progression and apoptosis (programmed cell death). For instance, the highly active imidazolone derivative 6 was found to arrest the cell cycle of HepG2 cells at the G1 phase and induce both early and late apoptosis.[3][4][5] Furthermore, this compound exhibited inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[2][3][4][5]

Below is a generalized workflow for evaluating the anticancer potential of fluorinated cinnamic acid derivatives.

Antimicrobial Properties: Combating Microbial Threats

Fluorination has also been shown to enhance the antimicrobial activity of cinnamic acid derivatives, particularly against resilient pathogens like Mycobacterium tuberculosis.[1][7] The introduction of electron-withdrawing fluorine atoms can improve the compound's ability to penetrate bacterial cell walls and interfere with essential metabolic pathways.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the efficacy of antimicrobial agents. It represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 4-Fluorocinnamic acid derivative | Mycobacterium tuberculosis | 0.36 | [7] |

| Cinnamic acid | Mycobacterium tuberculosis | 250-675 µM | [8] |

Table 2: Antimicrobial Activity of Fluorinated Cinnamic Acid Derivatives. This table highlights the potent anti-tuberculosis activity of a fluorinated cinnamic acid derivative.

Enzyme Inhibition: Modulating Biological Pathways

Fluorinated cinnamic acids have emerged as effective inhibitors of various enzymes, playing a crucial role in the modulation of inflammatory and metabolic pathways.

Cyclooxygenase-2 (COX-2) Inhibition

Cinnamic acid derivatives are being investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.[1] Fluorination can enhance the potency and selectivity of these compounds for the inducible COX-2 isoform over the constitutive COX-1, potentially leading to anti-inflammatory agents with fewer gastrointestinal side effects.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. A comparative study of trans-3,4-difluorocinnamic acid and its non-fluorinated analog, trans-cinnamic acid, revealed that the fluorinated compound exhibited slightly enhanced inhibitory activity against mushroom tyrosinase.[6]

| Compound | Enzyme | IC50 | Reference |

| trans-3,4-Difluorocinnamic acid | Mushroom Tyrosinase | 1.13 mM | [6] |

| trans-Cinnamic acid | Mushroom Tyrosinase | 1.25 mM | [6] |

Table 3: Tyrosinase Inhibitory Activity. This table shows a comparison of the IC50 values for the inhibition of mushroom tyrosinase by a difluorinated cinnamic acid and its non-fluorinated counterpart.

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of cinnamic acids on COX enzymes.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the assessment of the biological activities of fluorinated cinnamic acids.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is largely impermeable to cell membranes. Solubilization of the formazan with a suitable solvent allows for quantitative measurement of its concentration by spectrophotometry.

-

Procedure:

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated cinnamic acid derivatives for a specified period (e.g., 48 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][9]

-

EGFR Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR tyrosine kinase.

-

Principle: The assay measures the phosphorylation of a substrate by EGFR. The level of phosphorylation is quantified, often using a labeled antibody that specifically recognizes the phosphorylated substrate.

-

Procedure:

-

Reaction Setup: In a microplate well, combine the recombinant EGFR enzyme, a specific peptide substrate, and the test compound at various concentrations.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature for a set period to allow for phosphorylation.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, including ELISA-based techniques with a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody or fluorescence-based methods.

-

Data Analysis: Determine the percentage of inhibition of EGFR-TK activity for each compound concentration and calculate the IC50 value.[10]

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.

-

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

-

Data Analysis: Generate a histogram of DNA content versus cell count. The G0/G1 peak will have the lowest fluorescence, the G2/M peak will have approximately twice the fluorescence of the G1 peak, and the S phase will be the region between the two peaks.[1][2]

-

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the test compound and then harvest them.

-

Staining: Resuspend the cells in a binding buffer and incubate with Annexin V-FITC and PI.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting the fluorescence from both FITC and PI.

-

Data Analysis:

-

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth of the microorganism is the MIC.

-

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the fluorinated cinnamic acid derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the test organism.

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6][11]

-

Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay is used to screen for inhibitors of mushroom tyrosinase.

-

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which is a colored product that can be measured by its absorbance at 475 nm. Inhibitors of tyrosinase will reduce the rate of dopachrome formation.

-

Procedure:

-

Reaction Mixture: In a 96-well plate, add a phosphate buffer, the test compound at various concentrations, and the mushroom tyrosinase solution.

-

Pre-incubation: Pre-incubate the mixture for a short period.

-

Reaction Initiation: Initiate the reaction by adding the substrate, L-DOPA.

-

Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC50 value.[6]

-

Conclusion

The strategic incorporation of fluorine into the cinnamic acid scaffold presents a highly promising avenue for the development of novel therapeutic agents with enhanced biological activity. The evidence presented in this guide underscores the potential of fluorinated cinnamic acids in oncology, infectious diseases, and the management of inflammatory conditions. The provided data and experimental protocols offer a solid foundation for researchers to further explore and optimize these compounds, paving the way for the next generation of targeted and effective pharmaceuticals.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical advice. The experimental protocols are generalized and may require optimization for specific applications.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. static.igem.org [static.igem.org]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. benchchem.com [benchchem.com]

- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

A Technical Guide to the Solubility of 3-Fluoro-5-(trifluoromethyl)cinnamic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Fluoro-5-(trifluoromethyl)cinnamic acid, a compound of interest in pharmaceutical and materials science research. Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its empirical determination. It outlines detailed experimental protocols for solubility measurement using the widely accepted isothermal shake-flask method, followed by quantification utilizing High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. Furthermore, this guide presents a visual representation of the experimental workflow to facilitate practical implementation in a laboratory setting.

Introduction

This guide, therefore, serves as a practical resource for researchers, providing the necessary methodologies to generate reliable solubility data in-house.

Physicochemical Properties Overview

While specific solubility data is scarce, some general physicochemical properties of this compound and related compounds can be inferred from available information. Cinnamic acid derivatives are generally crystalline solids. The introduction of fluorine and trifluoromethyl groups, which are highly electronegative, can alter the intermolecular forces, potentially affecting crystal lattice energy and interactions with solvent molecules. It is anticipated that this compound will exhibit moderate solubility in polar organic solvents and lower solubility in non-polar hydrocarbon solvents.

Experimental Determination of Solubility

The following sections detail a robust and widely accepted method for determining the solubility of a solid compound in an organic solvent.

The Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility.[1][2] It involves creating a saturated solution of the solute in the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute.

Experimental Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials with screw caps. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.) to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker). A typical temperature for solubility studies is 25 °C (298.15 K).[2]

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent.[3] It is advisable to test different time points to confirm that the concentration of the dissolved solid is no longer increasing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE or other solvent-compatible filter) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Quantitative Analysis

Once a clear, saturated solution is obtained and appropriately diluted, the concentration of this compound can be determined using various analytical techniques.

HPLC is a highly sensitive and specific method for quantifying organic compounds.[4][5][6]

Experimental Protocol:

-

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column is commonly used for the analysis of cinnamic acid derivatives.[4][6]

-

Mobile Phase: A typical mobile phase could be a mixture of an acidic aqueous solution (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol. The acidic component helps to ensure the carboxylic acid is in its protonated form for better chromatographic performance.[6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: The detection wavelength should be set at the absorbance maximum (λmax) of this compound. This can be determined by running a UV scan of a standard solution. For many aromatic compounds, this is in the UV range.[7][8]

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. This should yield a linear relationship.

-

-

Sample Analysis:

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the peak area corresponding to this compound.

-

Using the calibration curve, calculate the concentration of the compound in the diluted sample.

-

Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

-

For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be employed.[7][8][9] This method is suitable if this compound is the only component in the solution that absorbs at the chosen wavelength.

Experimental Protocol:

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[8]

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

-

Sample Analysis:

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Apply the dilution factor to calculate the solubility.

-

Data Presentation

Although no quantitative data was found in the literature for this compound, the results from the experimental procedures described above should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Organic Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 32.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.0 | Experimental Value | Calculated Value |

| Dichloromethane | 9.1 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Hexane | 1.9 | Experimental Value | Calculated Value |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in this guide.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. scielo.br [scielo.br]

- 3. enamine.net [enamine.net]

- 4. scirp.org [scirp.org]

- 5. Quantitation of cinnamaldehyde and cinnamic acid in blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 9. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

3-Fluoro-5-(trifluoromethyl)cinnamic Acid: An Overview of a Molecule with Undetermined Biological Action

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the current scientific understanding of 3-Fluoro-5-(trifluoromethyl)cinnamic acid. Despite its availability as a chemical reagent, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the knowledge regarding its specific mechanism of action. At present, there are no published in vitro or in vivo studies detailing its biological targets, signaling pathway interactions, or quantitative measures of activity such as IC50, Ki, or EC50 values.

Therefore, this guide will summarize the known chemical properties of this compound and discuss the documented biological activities of structurally related cinnamic acid derivatives. This information may serve as a foundation for future research endeavors into the potential therapeutic applications of this specific molecule.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₆F₄O₂ |

| Molecular Weight | 234.15 g/mol |

| CAS Number | 240800-54-8 |

| Appearance | White to off-white solid |

| Predicted Boiling Point | 280.5±35.0 °C |

| Predicted Density | 1.438±0.06 g/cm³ |

Inferred and Potential Mechanisms of Action Based on Related Compounds

While direct evidence for the mechanism of action of this compound is absent, studies on analogous compounds suggest potential avenues for investigation. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring is known to significantly influence the electronic properties and lipophilicity of a molecule, which can in turn affect its biological activity.

Potential as a Histone Deacetylase (HDAC) Inhibitor

Computational studies on a structurally similar compound, trans-4-(trifluoromethyl)cinnamic acid, have suggested a potential inhibitory activity against histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. The deregulation of HDAC activity is implicated in the pathogenesis of cancer and other diseases. The molecular docking simulations indicated that the trifluoromethyl group could be important for binding within the active site of HDAC8.

It is important to emphasize that these findings are based on in silico modeling of a related compound and have not been experimentally validated for this compound.

Potential as a Cholinesterase Inhibitor

Research on a series of fluorine- and chlorine-substituted cinnamic acid derivatives bearing a tertiary amine side chain has demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease. The study revealed that the position of the halogen substituent significantly impacted the inhibitory potency and selectivity.[1]

It is critical to note that the compounds in this study possess a tertiary amine side chain, a significant structural feature absent in this compound, which would profoundly affect its physicochemical properties and biological activity.

Broader Biological Context of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a well-studied class of compounds with a wide array of biological activities, providing a broader context for the potential of this compound.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of cinnamic acid derivatives. The proposed mechanisms are often related to the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation. The presence of electron-withdrawing groups, such as the trifluoromethyl group, has been suggested to enhance the antimicrobial efficacy of some compounds.

Anticancer Activity

Various cinnamic acid derivatives have been investigated for their potential as anticancer agents.[2] The mechanisms underlying these activities are diverse and depend on the specific molecular structure, but have been reported to include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.[3] For instance, some cinnamamides have shown that electron-withdrawing groups like trifluoromethyl at the para position were important for their potency and selectivity.[3]

Future Directions and Conclusion

The current body of scientific literature does not provide a specific mechanism of action for this compound. The information presented here on related compounds suggests that investigations into its potential as an HDAC inhibitor, a cholinesterase inhibitor, or as an antimicrobial or anticancer agent could be fruitful areas of research.

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. This would involve a series of in vitro and in vivo studies, including:

-

Enzyme Inhibition Assays: Screening against a panel of relevant enzymes, such as HDACs and cholinesterases, to identify potential molecular targets.

-

Receptor Binding Assays: Determining if the compound interacts with specific cellular receptors.

-

Cell-Based Assays: Evaluating the effect of the compound on various cellular processes, such as proliferation, apoptosis, and signaling pathways in relevant cell lines.

-

In Vivo Studies: Investigating the efficacy and mechanism of action in animal models of disease.

Without such experimental data, any discussion of the mechanism of action of this compound remains speculative. The diagrams for signaling pathways, detailed experimental protocols, and structured tables of quantitative data, as per the initial request, cannot be provided due to the absence of the necessary foundational research in the public domain. This document, therefore, serves to highlight a gap in the current scientific knowledge and to propose potential avenues for future investigation by the scientific community.

References

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)cinnamic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-(trifluoromethyl)cinnamic acid is a halogenated derivative of cinnamic acid, a compound class of significant interest in medicinal chemistry and materials science. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the phenyl ring is intended to modulate the molecule's physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the compound's properties, plausible synthetic routes, and potential applications in drug discovery, based on the established roles of cinnamic acids and fluorinated compounds in the field. While the specific discovery and historical development of this particular molecule are not extensively documented in publicly available literature, this guide constructs a likely history based on common synthetic methodologies.

Introduction and Historical Context

Cinnamic acid and its derivatives are a well-known class of compounds, with the parent compound being first isolated from cinnamon bark in the 19th century.[1][2] The synthetic exploration of cinnamic acids began with the development of landmark organic reactions such as the Perkin reaction in 1868, which provided a general method for their synthesis.[1]

The introduction of fluorine and trifluoromethyl groups into organic molecules became a major strategy in medicinal chemistry in the 20th century.[3][4] The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[3] The additional presence of a fluorine atom can further influence the electronic properties and binding interactions of a molecule.[3]

While the exact date and researchers associated with the first synthesis of this compound are not readily found in the scientific literature, its emergence is likely a result of the systematic exploration of fluorinated analogs of biologically active scaffolds by medicinal chemists. It is primarily available through chemical suppliers as a building block for the synthesis of more complex molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 240800-54-8 | [5] |

| Molecular Formula | C₁₀H₆F₄O₂ | [5] |

| Molecular Weight | 234.15 g/mol | [5] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Melting Point | Not consistently reported | |

| Boiling Point | Not consistently reported | |

| Solubility | Soluble in many organic solvents | General knowledge |

Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently reported across publicly available sources.

Synthetic Protocols

The synthesis of this compound can be achieved through several established methods for forming α,β-unsaturated carboxylic acids. The most probable routes start from 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Below are detailed, generalized experimental protocols for two common and effective methods.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Reaction:

3-Fluoro-5-(trifluoromethyl)benzaldehyde + Malonic acid → this compound

Experimental Protocol:

-

Reaction Setup: To a solution of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as pyridine or a mixture of toluene and a catalytic amount of piperidine, add malonic acid (1.1-1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and dry. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound.

References

Methodological & Application

Application Notes and Protocols for 3-Fluoro-5-(trifluoromethyl)cinnamic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)cinnamic acid is a synthetic organic compound that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic and lipophilic properties that can enhance the pharmacological profile of derivative molecules. The trifluoromethyl group, in particular, is known to improve metabolic stability, membrane permeability, and binding affinity of drug candidates. These characteristics make this compound a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.

One notable application of this cinnamic acid derivative is in the synthesis of potent and selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever. Selective inhibition of mPGES-1 is a promising therapeutic strategy that may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by avoiding the gastrointestinal and cardiovascular side effects associated with non-specific cyclooxygenase (COX) inhibition.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent mPGES-1 inhibitor and its subsequent biological evaluation.

Chemical Properties

| Property | Value |

| Chemical Name | (2E)-3-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid |

| CAS Number | 240800-54-8[1] |

| Molecular Formula | C₁₀H₆F₄O₂[1] |

| Molecular Weight | 234.15 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 135-137 °C |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. |

Application: Synthesis of a Potent mPGES-1 Inhibitor

This compound is a key precursor for the synthesis of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[2][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide (designated as compound 17d in associated literature). This compound has demonstrated potent and selective inhibition of mPGES-1.

Biological Activity of Compound 17d

| Assay | Species | IC₅₀ / ED₅₀ |

| mPGES-1 Enzyme Inhibition | Human | 8 nM |

| A549 Cell-Based Assay (PGE₂ Inhibition) | Human | 16.24 nM |

| Human Whole Blood Assay (PGE₂ Inhibition) | Human | 249.9 nM |

| mPGES-1 Enzyme Inhibition | Guinea Pig | 10.79 nM |

| LPS-Induced Thermal Hyperalgesia | Rat | ED₅₀: 36.7 mg/kg |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-fluoro-5-(trifluoromethyl)benzaldehyde via a Knoevenagel condensation.

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethanol

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and toluene.

-

Add a catalytic amount of piperidine and a small amount of pyridine.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol/water to yield this compound as a white solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of mPGES-1 Inhibitor (Compound 17d)

This protocol outlines the amide coupling of this compound with the precursor amine, 2-((2-chloro-6-fluorophenyl)amino)-1-methyl-7,8-dihydro-1H-[2][3]dioxino[2',3':3,4]benzo[1,2-d]imidazol-5-amine.

Materials:

-

This compound

-

2-((2-chloro-6-fluorophenyl)amino)-1-methyl-7,8-dihydro-1H-[2][3]dioxino[2',3':3,4]benzo[1,2-d]imidazol-5-amine

-

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.1 eq) in anhydrous DMF.

-

Add COMU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of 2-((2-chloro-6-fluorophenyl)amino)-1-methyl-7,8-dihydro-1H-[2][3]dioxino[2',3':3,4]benzo[1,2-d]imidazol-5-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the final compound 17d .

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: A549 Cell-Based mPGES-1 Inhibition Assay

This assay measures the inhibition of IL-1β-induced PGE₂ production in the human lung carcinoma cell line A549.

Materials:

-

A549 cells

-

DMEM/F-12 medium supplemented with 10% FBS and antibiotics

-

Recombinant human Interleukin-1β (IL-1β)

-

Test compound (e.g., compound 17d ) dissolved in DMSO

-

PGE₂ ELISA kit

Procedure:

-

Seed A549 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

The following day, replace the medium with fresh serum-free medium.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with IL-1β (1 ng/mL final concentration) for 24 hours to induce mPGES-1 expression and PGE₂ production.

-

After the incubation period, collect the cell culture supernatant.

-

Measure the concentration of PGE₂ in the supernatant using a commercial PGE₂ ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of PGE₂ production for each concentration of the test compound relative to the vehicle control (DMSO).

-

Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.

Protocol 4: Human Whole Blood Assay for PGE₂ Inhibition

This ex vivo assay assesses the ability of a compound to inhibit LPS-induced PGE₂ production in fresh human whole blood.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., compound 17d ) dissolved in DMSO

-

RPMI 1640 medium

-

PGE₂ ELISA kit

Procedure:

-

Dilute fresh human whole blood 1:1 with RPMI 1640 medium.

-

Add 200 µL of the diluted blood to each well of a 96-well plate.

-

Add the test compound at various concentrations to the wells and pre-incubate for 30 minutes at 37°C.

-

Induce PGE₂ production by adding LPS to a final concentration of 10 µg/mL.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant and store at -80°C until analysis.

-

Measure the PGE₂ concentration in the plasma using a commercial PGE₂ ELISA kit.

-

Calculate the percent inhibition and determine the IC₅₀ value as described in Protocol 3.

Protocol 5: LPS-Induced Thermal Hyperalgesia in Rats

This in vivo model evaluates the analgesic efficacy of a test compound in a model of inflammatory pain.

Materials:

-

Male Sprague-Dawley rats (180-220 g)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., compound 17d ) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Plantar test apparatus

Procedure:

-

Acclimatize the rats to the testing environment and the plantar test apparatus.

-

Measure the baseline paw withdrawal latency to a thermal stimulus for each rat.

-

Administer the test compound or vehicle orally (p.o.) at a predetermined time before the inflammatory insult.

-

Induce inflammation by injecting a solution of LPS (e.g., 100 µg in 100 µL of saline) into the plantar surface of one hind paw.

-

At various time points after LPS injection (e.g., 2, 4, 6, and 8 hours), measure the paw withdrawal latency to the thermal stimulus using the plantar test apparatus.

-

The endpoint is the latency time for the rat to withdraw its paw from the heat source. A cut-off time is typically used to prevent tissue damage.

-

Calculate the degree of thermal hyperalgesia as the difference in withdrawal latency before and after LPS treatment.

-

Determine the efficacy of the test compound by comparing the reversal of hyperalgesia in the treated group to the vehicle control group.

-

Calculate the ED₅₀ value, which is the dose of the compound that produces a 50% reversal of the hyperalgesic response.

Visualizations

Caption: Synthesis of the mPGES-1 inhibitor from this compound.

Caption: The role of mPGES-1 in the inflammatory cascade and the target of inhibition.

Caption: A typical workflow for the biological evaluation of a synthesized mPGES-1 inhibitor.

References

Application Notes and Protocols for Knoevenagel Condensation of 3-fluoro-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals